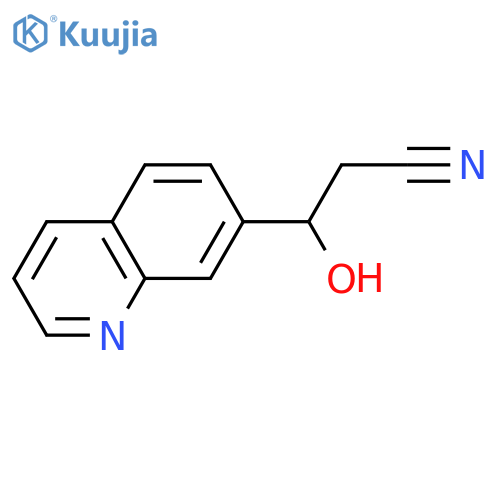

Cas no 2228573-64-4 (3-hydroxy-3-(quinolin-7-yl)propanenitrile)

2228573-64-4 structure

商品名:3-hydroxy-3-(quinolin-7-yl)propanenitrile

3-hydroxy-3-(quinolin-7-yl)propanenitrile 化学的及び物理的性質

名前と識別子

-

- 3-hydroxy-3-(quinolin-7-yl)propanenitrile

- β-Hydroxy-7-quinolinepropanenitrile

-

- インチ: 1S/C12H10N2O/c13-6-5-12(15)10-4-3-9-2-1-7-14-11(9)8-10/h1-4,7-8,12,15H,5H2

- InChIKey: CNAUNDARMNDJRR-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC2C=CC=NC=2C=1)(O)CC#N

3-hydroxy-3-(quinolin-7-yl)propanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1759069-1.0g |

3-hydroxy-3-(quinolin-7-yl)propanenitrile |

2228573-64-4 | 1g |

$986.0 | 2023-06-03 | ||

| Enamine | EN300-1759069-0.1g |

3-hydroxy-3-(quinolin-7-yl)propanenitrile |

2228573-64-4 | 0.1g |

$867.0 | 2023-09-20 | ||

| Enamine | EN300-1759069-0.25g |

3-hydroxy-3-(quinolin-7-yl)propanenitrile |

2228573-64-4 | 0.25g |

$906.0 | 2023-09-20 | ||

| Enamine | EN300-1759069-0.05g |

3-hydroxy-3-(quinolin-7-yl)propanenitrile |

2228573-64-4 | 0.05g |

$827.0 | 2023-09-20 | ||

| Enamine | EN300-1759069-5g |

3-hydroxy-3-(quinolin-7-yl)propanenitrile |

2228573-64-4 | 5g |

$2858.0 | 2023-09-20 | ||

| Enamine | EN300-1759069-5.0g |

3-hydroxy-3-(quinolin-7-yl)propanenitrile |

2228573-64-4 | 5g |

$2858.0 | 2023-06-03 | ||

| Enamine | EN300-1759069-2.5g |

3-hydroxy-3-(quinolin-7-yl)propanenitrile |

2228573-64-4 | 2.5g |

$1931.0 | 2023-09-20 | ||

| Enamine | EN300-1759069-10g |

3-hydroxy-3-(quinolin-7-yl)propanenitrile |

2228573-64-4 | 10g |

$4236.0 | 2023-09-20 | ||

| Enamine | EN300-1759069-0.5g |

3-hydroxy-3-(quinolin-7-yl)propanenitrile |

2228573-64-4 | 0.5g |

$946.0 | 2023-09-20 | ||

| Enamine | EN300-1759069-10.0g |

3-hydroxy-3-(quinolin-7-yl)propanenitrile |

2228573-64-4 | 10g |

$4236.0 | 2023-06-03 |

3-hydroxy-3-(quinolin-7-yl)propanenitrile 関連文献

-

Waduge Indika S. Galpothdeniya,Frank R. Fronczek,Mingyan Cong,Nimisha Bhattarai,Noureen Siraj,Isiah M. Warner J. Mater. Chem. B, 2016,4, 1414-1422

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

2228573-64-4 (3-hydroxy-3-(quinolin-7-yl)propanenitrile) 関連製品

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量